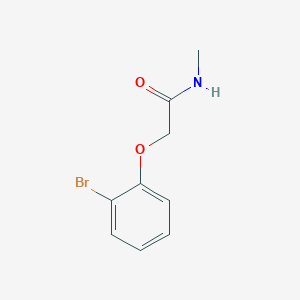

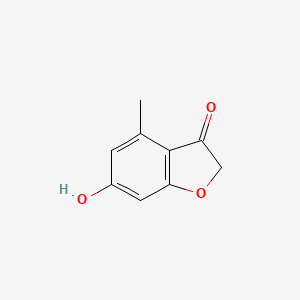

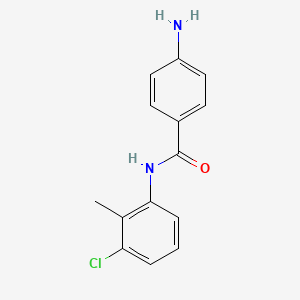

![molecular formula C24H16N2 B1336297 Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- CAS No. 79026-03-2](/img/structure/B1336297.png)

Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-

Descripción general

Descripción

The compound "Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-" is a complex organic molecule that is part of a broader class of compounds known for their potential applications in materials science, particularly in the creation of liquid crystals and luminescent materials. The structure of such compounds typically includes multiple aromatic rings, which may be substituted with various functional groups such as cyano (-CN) and alkoxy (-OR) groups, contributing to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of related benzonitrile derivatives can be achieved through various methods. For instance, the electrochemical cyanomethylation of benzophenone in acetonitrile has been investigated, yielding 3-phenylcinnamonitrile with a high yield of 55% for 50% of the theoretical circulated charge . This method utilizes the benzophenone radical-anion as a strong electrogenerated base to abstract a proton from the solvent, resulting in the nucleophile -CH2CN, which can easily yield cyanomethylated products . Additionally, the rhodium(III)-catalyzed cyanation of aromatic C-H bonds using N-nitroso as a directing group has been reported to synthesize 2-(alkylamino)benzonitriles, with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) serving as the "CN" source .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be complex and may exhibit non-planar geometries due to the presence of multiple aromatic rings and substituents. For example, the structural characterization of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, a related compound, revealed a quasi-planar structure as determined by density functional theory (DFT) calculations, while wave function-based MP2 method calculations indicated a non-planar optimized structure with significant torsion angles between the pyridine and phenyl rings .

Chemical Reactions Analysis

Benzonitrile derivatives can participate in various chemical reactions, including hydrogen bonding interactions. For instance, the molecules of 2-benzyl-3-(2-bromophenyl)propiononitrile are linked into chains by a single C-H...N hydrogen bond, while the molecules of methyl 2-benzyl-2-cyano-3-phenylpropionate are linked into sheets by a combination of C-H...O and C-H...π(arene) hydrogen bonds . These interactions can significantly influence the physical properties and the molecular packing of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure and the nature of their substituents. For example, a series of luminescent benzonitrile compounds with bent-core structures were synthesized and characterized, revealing that compounds with shorter alkoxy chain lengths exhibited the nematic phase, while those with longer chain lengths showed predominantly the orthorhombic columnar phase . The optical properties of these compounds were also studied, showing good blue emission with absorption and emission bands in the range of 335–345 nm and 415–460 nm, respectively . Additionally, electrochemical studies of these compounds can provide insights into their band gaps and frontier molecular orbital distributions, which are crucial for their potential applications in electronic and optoelectronic devices .

Aplicaciones Científicas De Investigación

For instance, Benzonitrile, often referred to by its IUPAC name, Phenyl Cyanide, is an aromatic organic compound possessing the chemical formula C 7 H 5 N . It belongs to the nitriles class of organic compounds which are characterized by a carbon-nitrogen triple bond . This organic compound is particularly notable due to its wide range of applications in various industries and scientific research .

In the chemical industry, Benzonitrile finds its primary application as a precursor to a range of useful compounds. For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine . In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs . The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .

In scientific research, Benzonitrile plays a critical role. For example, astronomers detected Benzonitrile in space in 2018, marking the first time a specific aromatic molecule had been identified in the interstellar medium .

-

Chemical Industry

-

Pharmaceutical Industry

-

Fluorescent Brightener

-

Perovskite Solar Cells

-

Astronomy

-

Synthetic Methods

- There are several methods for synthesizing Benzonitrile .

- These include heating sodium benzenesulfonate with NaCN, adding benzenediazonium chloride to a hot aqueous solution of NaCN and CuSO4, oxidizing toluene in the presence of ammonia, dehydrating benzamide, and treating bromobenzene with CuCN or NaCN .

Propiedades

IUPAC Name |

2-[(E)-2-[4-[(E)-2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c25-17-22-5-3-4-21(16-22)13-12-19-8-10-20(11-9-19)14-15-23-6-1-2-7-24(23)18-26/h1-16H/b13-12+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVKAPLKKVWGKU-SQIWNDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4072861 | |

| Record name | Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- | |

CAS RN |

79026-03-2 | |

| Record name | Benzonitrile, 2-(2-(4-(2-(3-cyanophenyl)ethenyl)phenyl)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079026032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[2-(3-cyanophenyl)vinyl]phenyl]vinyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

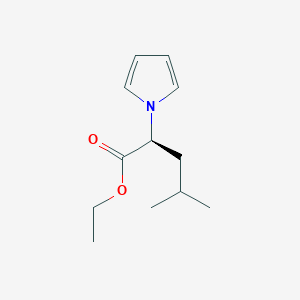

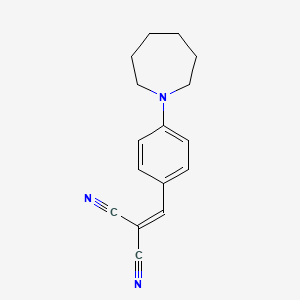

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

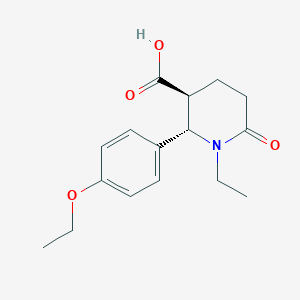

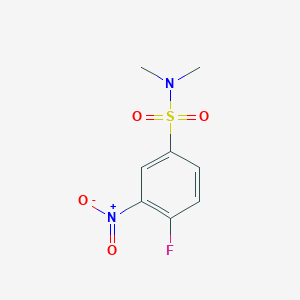

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)

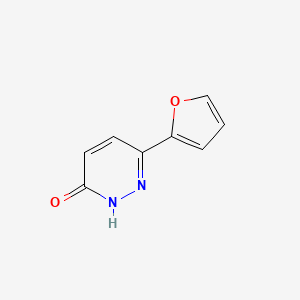

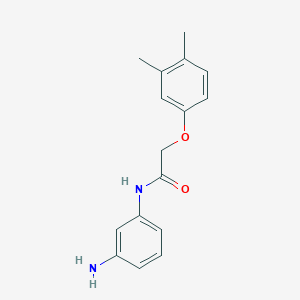

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)